4,7-Dibromo-2,6-dimethyl-1-indanone
CAS No.:
Cat. No.: VC13965828
Molecular Formula: C11H10Br2O
Molecular Weight: 318.00 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10Br2O |
|---|---|
| Molecular Weight | 318.00 g/mol |
| IUPAC Name | 4,7-dibromo-2,6-dimethyl-2,3-dihydroinden-1-one |
| Standard InChI | InChI=1S/C11H10Br2O/c1-5-4-8(12)7-3-6(2)11(14)9(7)10(5)13/h4,6H,3H2,1-2H3 |
| Standard InChI Key | COUCFISERGGQDK-UHFFFAOYSA-N |
| Canonical SMILES | CC1CC2=C(C=C(C(=C2C1=O)Br)C)Br |
Introduction
Molecular Structure and Physicochemical Properties
Structural Elucidation
The IUPAC name for this compound is 4,7-dibromo-2,6-dimethyl-2,3-dihydroinden-1-one, reflecting its bicyclic framework. The indanone core consists of a fused benzene and cyclopentanone ring, with bromine atoms occupying the para positions relative to the ketone group. Methyl substituents at the 2- and 6-positions introduce steric effects that influence reactivity and conformational stability.
Key structural features:
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Molecular formula: C₁₁H₁₀Br₂O
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Molecular weight: 318.00 g/mol
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Canonical SMILES: CC1CC2=C(C=C(C(=C2C1=O)Br)C)Br
The crystal structure remains uncharacterized, but computational models suggest a planar bicyclic system with slight puckering in the cyclopentanone ring due to methyl group steric hindrance .
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₁H₁₀Br₂O | |
| Molecular Weight | 318.00 g/mol | |
| Predicted LogP | ~3.34 (analog-based estimate) | |
| Solubility | Moderate in CH₂Cl₂ |
Synthetic Methodologies
Friedel-Crafts Acylation
A patented route for synthesizing 2,6-dimethyl-1-indanone involves Friedel-Crafts acylation of m-methylbenzoyl chloride with propylene in the presence of AlCl₃ . Adapting this method, bromination at the 4- and 7-positions could be achieved using brominating agents like N-bromosuccinimide (NBS) under radical or electrophilic conditions.
Representative reaction conditions:
Bromination of Preformed Indanones
Source details the synthesis of 4-bromo-1-indanone via cyclization of 3-(2-bromophenyl)propanoic acid using thionyl chloride and AlCl₃. For 4,7-dibromo derivatives, a two-step bromination protocol may be employed:
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Initial bromination: Electrophilic substitution at the 4-position using Br₂/FeBr₃.
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Secondary bromination: Directed ortho-bromination at the 7-position via lithium-halogen exchange .
Yield optimization:
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR data for structurally related compounds (e.g., 4,6-dimethyl-7-hydroxy-1-indanone) reveal distinct signals for methyl groups (δ 1.2–1.6 ppm) and aromatic protons (δ 6.8–7.5 ppm) . For 4,7-dibromo-2,6-dimethyl-1-indanone, the deshielding effect of bromine atoms would shift aromatic protons upfield (δ 7.0–7.3 ppm), while methyl groups resonate near δ 2.1–2.3 ppm.
13C NMR signatures:
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Carbonyl (C=O): δ 205–210 ppm
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Aromatic carbons adjacent to Br: δ 125–130 ppm
Infrared (IR) Spectroscopy
The ketone functional group exhibits a strong absorption band at 1,710–1,740 cm⁻¹, while C-Br stretches appear at 500–600 cm⁻¹. Methyl C-H symmetric/asymmetric stretches are observed at 2,850–2,960 cm⁻¹.
Applications in Organic Synthesis
Precursor to Pharmaceutical Intermediates
The compound’s bromine atoms serve as leaving groups in nucleophilic aromatic substitution (NAS) reactions. For example, coupling with amines or alkoxides can yield substituted indanones, which are precursors to nonsteroidal anti-inflammatory drugs (NSAIDs) .
Catalytic Cycloadditions
Analogous brominated indanones have been used in aluminum-catalyzed cycloadditions with epoxides and CO₂, producing cyclic carbonates with >90% efficiency . The methyl groups enhance catalyst stability by preventing aggregation.
Table 2: Catalytic Performance of Aluminum-Indanone Complexes
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